Cholest-5-ene-3,22,26-tetrol
Description
Cholest-5-ene-3,22,26-tetrol is a polyhydroxylated sterol derivative characterized by hydroxyl groups at positions 3, 22, and 26, with a double bond at position 5. The nomenclature tetrol implies four hydroxyl groups; however, the exact structure remains ambiguous based on the provided evidence. Notably, identifies a related compound, cholest-5-ene-3,16,22,26-tetrol, tentatively assigned via UHPLC-PDA-MS in cocona fruits.
Properties
CAS No. |
55925-28-5 |
|---|---|
Molecular Formula |
C27H46O4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
17-(3,7-dihydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H46O4/c1-16(15-28)5-8-23(30)17(2)25-24(31)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-31H,5,7-15H2,1-4H3 |
InChI Key |
HJMSZKKOQIZOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-ene-3,22,26-tetrol typically involves multiple steps, starting from simpler sterol precursors. One common method involves the oxidation of cholest-5-ene derivatives followed by hydroxylation at specific positions. The reaction conditions often include the use of oxidizing agents such as performic acid or other peroxides .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific microorganisms are used to convert sterol precursors into the desired product. This method is advantageous due to its potential for high yield and specificity .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-ene-3,22,26-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the cholestene structure can be reduced to form saturated derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Performic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as cholestane-3,22,26-trione and cholestane-3,22,26-triol .
Scientific Research Applications
Cholest-5-ene-3,22,26-tetrol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterol derivatives.
Biology: Studied for its role in cellular processes and its presence in biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in various assays
Mechanism of Action
The mechanism by which Cholest-5-ene-3,22,26-tetrol exerts its effects involves its interaction with cellular membranes and specific enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, it may act as a ligand for certain nuclear receptors, thereby affecting gene expression and cellular metabolism .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Oxysterols
Key Observations :
- Positional Specificity : The tetrol’s additional hydroxylations at C16 and C22 differentiate it from diols (e.g., 22R-HC, 26-HC) and triols (e.g., 3β,7α,25-triol). These modifications likely enhance polarity, affecting solubility and receptor interactions.
- Stereochemical Variants : Hydroxylation at C26 in 27-hydroxycholesterol (26-HC) is stereospecific (25R configuration), a feature critical for its activity as an LXR ligand . Similar stereochemical considerations may apply to the tetrol.
Analytical Methods for Detection
- Chromatography : LC-MS/MS with reverse-phase columns (e.g., C18) is standard for oxysterol analysis. The tetrol’s polarity may result in distinct retention times compared to diols/triols .
- Mass Spectrometry : High-resolution MS (HRMS) and MS/MS fragmentation patterns are critical for structural elucidation. For example, 26-HC is identified via m/z 550.4→471.4 , while the tetrol’s glucosylated form in was detected at m/z 928.4909 .
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